4-(4-FLUORO-5-MORPHOLINO-2-NITROPHENYL)MORPHOLINE
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Overview
Description
4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H11FN2O3 It is known for its unique structure, which includes a fluorine atom, a nitro group, and two morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine typically involves the substitution of morpholine on a fluorinated nitrobenzene derivative. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, resulting in the formation of the desired compound . The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques, such as the use of microfluidic devices. These devices allow for the precise control of reaction conditions and can lead to higher yields and purity of the final product . The continuous production method is advantageous for scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as iron and ammonium chloride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Iron and ammonium chloride for the reduction of the nitro group.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Aminated Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the morpholine rings can enhance the compound’s solubility and facilitate its interaction with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(5-Fluoro-2-nitrophenyl)morpholine: A closely related compound with similar structural features.
4-(4-Fluoro-2-nitrophenyl)morpholine: Another similar compound with a different substitution pattern.
3-Fluoro-4-morpholinoaniline: An intermediate used in the synthesis of linezolid.
Uniqueness
4-(4-Fluoro-5-morpholino-2-nitrophenyl)morpholine is unique due to its dual morpholine rings and the specific positioning of the fluorine and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H18FN3O4 |
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Molecular Weight |
311.31g/mol |
IUPAC Name |
4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H18FN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2 |
InChI Key |
YDNYKVOHGQADKT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Origin of Product |
United States |
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